molecular formula C30H37NO4 B1683392 Ulipristal acetate CAS No. 126784-99-4

Ulipristal acetate

Katalognummer: B1683392
CAS-Nummer: 126784-99-4
Molekulargewicht: 475.6 g/mol
InChI-Schlüssel: OOLLAFOLCSJHRE-ZHAKMVSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Applications in Emergency Contraception

Ulipristal acetate is recognized for its effectiveness as an emergency contraceptive pill (ECP). Clinical trials have demonstrated that it is more effective than levonorgestrel when administered up to 120 hours after unprotected intercourse. A Phase III trial showed that this compound significantly reduced the pregnancy rate compared to levonorgestrel at various time intervals post-intercourse .

Key Findings:

  • Efficacy : this compound has been shown to be effective even when taken later than 72 hours after unprotected intercourse, with a lower pregnancy rate observed in treated populations .
  • Safety Profile : The adverse effects reported are generally mild and include headache, nausea, and abdominal pain. Most side effects resolve spontaneously without requiring discontinuation of the drug .

Applications in the Treatment of Uterine Fibroids

This compound has been approved for the medical management of symptomatic uterine fibroids, particularly for women who wish to avoid surgery. Clinical studies indicate that it effectively reduces fibroid volume and alleviates associated symptoms such as heavy menstrual bleeding.

Clinical Trial Results:

  • Phase III Trials : A study involving 209 women treated with this compound for symptomatic fibroids showed significant reductions in fibroid volume (up to 72%) and high rates of amenorrhea (up to 90%) after repeated treatment courses .
  • Long-term Efficacy : Patients undergoing multiple courses of treatment reported sustained symptom relief and fibroid shrinkage over time .

Case Studies

  • Successful Pregnancy Post-Treatment :
    • A case report highlighted a 37-year-old woman who underwent treatment with this compound to reduce uterine fibroid size before attempting conception. Following treatment, she achieved a clinical pregnancy three months later, indicating the potential for this compound to facilitate reproductive outcomes in women with fibroids .
  • Impact on Quality of Life :
    • In a multicenter study, patients reported significant improvements in quality of life metrics related to menstrual symptoms after receiving this compound. The median score for symptom impact decreased from 8.0 to 3.0 post-treatment, reflecting enhanced patient satisfaction .

Comparative Efficacy

ApplicationThis compoundLevonorgestrel
Effectiveness within 72 hoursLower pregnancy rateHigher pregnancy rate
Amenorrhea ratesUp to 90%Not applicable
Common side effectsMild (headache, nausea)Similar profile

Biologische Aktivität

Ulipristal acetate (UPA) is a synthetic selective progesterone receptor modulator (SPRM) that has garnered attention for its diverse biological activities, particularly in reproductive health. This article delves into the pharmacodynamics, clinical applications, and research findings related to UPA.

This compound functions primarily as an antagonist of progesterone receptors. Its biological activity is characterized by:

  • Inhibition of Ovulation : UPA effectively prevents ovulation by blocking the action of progesterone, a key hormone in the menstrual cycle. In animal studies, it has demonstrated significant anti-progestogen activity, inhibiting ovulation in both mice and rats .
  • Effects on Uterine Fibroids : UPA has been shown to reduce the size of uterine fibroids and alleviate associated symptoms. It achieves this by down-regulating proliferating nuclear cell antigen expression and inducing apoptosis in leiomyoma cells .

Pharmacokinetics

  • Absorption : After oral administration, UPA is rapidly absorbed with a half-life of approximately 32 hours. It binds extensively to plasma proteins (97-99%) and is metabolized through the cytochrome P450 system .
  • Metabolites : The pharmacological activity of UPA's metabolites, such as mono-N-demethylated and di-N-demethylated forms, has been studied. The mono-N-demethylated metabolite exhibits significant affinity for progesterone receptors but is less potent than UPA itself .

Clinical Applications

This compound is primarily used in two major areas:

  • Emergency Contraception : UPA is effective in preventing pregnancy when taken within 120 hours after unprotected intercourse. It has been shown to have a lower pregnancy rate compared to levonorgestrel, particularly when administered within 72 hours .
  • Treatment of Uterine Fibroids : Clinical trials have demonstrated that UPA can significantly reduce fibroid volume and improve symptoms such as heavy menstrual bleeding. In a study involving 209 women, amenorrhea was achieved in 79% after the first treatment course, with a median fibroid volume reduction of 45% .

Efficacy in Preventing Breast Cancer

A pilot study (BC-APPS1) is exploring the potential of UPA to prevent breast cancer in women at moderate to high risk. Participants take UPA daily for up to 12 weeks, with tissue samples collected for analysis .

Long-term Treatment Outcomes

In long-term studies involving repeated courses of UPA for uterine fibroids:

  • After four treatment courses, amenorrhea rates remained high (89%-90%).
  • Significant reductions in fibroid volume were consistently observed across treatment cycles .

Summary of Findings

Study/Trial Population Outcome Key Findings
BC-APPS1Women at risk for breast cancerSafety and efficacyTissue samples analyzed post-treatment; side effects monitored
Long-term fibroid treatment209 women with symptomatic fibroidsAmenorrhea and volume reduction79% amenorrhea after first course; median volume reduction of 45%
Emergency contraceptionWomen post-unprotected intercoursePregnancy preventionLower pregnancy rates compared to levonorgestrel; effective within 120 hours

Eigenschaften

IUPAC Name

[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLLAFOLCSJHRE-ZHAKMVSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30155294
Record name Ulipristal acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126784-99-4
Record name Ulipristal acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126784-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ulipristal acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126784994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ulipristal acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S, 11S, 13S, 14R, 17R)-17-acetoxy-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ULIPRISTAL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF7V70N02B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ulipristal acetate
Reactant of Route 2
Reactant of Route 2
Ulipristal acetate
Reactant of Route 3
Ulipristal acetate
Reactant of Route 4
Ulipristal acetate
Reactant of Route 5
Reactant of Route 5
Ulipristal acetate
Reactant of Route 6
Ulipristal acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.